Pharmacological Profile of Metralindole: A Technical Guide
Pharmacological Profile of Metralindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metralindole, also known as Inkazan, is a reversible inhibitor of monoamine oxidase A (RIMA) that has been investigated for its potential as an antidepressant agent, primarily in Russia.[1][2][3][4] Structurally and pharmacologically, it is closely related to pirlindole.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of Metralindole, with a focus on its mechanism of action, pharmacodynamics, and available pharmacokinetic data. Due to the limited publicly available data on Metralindole, this guide incorporates data from its close analog, pirlindole, to provide a more complete picture of its expected pharmacological properties.
Mechanism of Action
Metralindole's primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[2][3][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6][7] By reversibly inhibiting MAO-A, Metralindole increases the synaptic availability of these neurotransmitters, which is believed to be the underlying mechanism for its antidepressant effects.
The reversible nature of its inhibition is a key feature, distinguishing it from older, irreversible MAO inhibitors and suggesting a potentially lower risk of tyramine-induced hypertensive crisis, commonly known as the "cheese effect".[8]
Signaling Pathway of MAO-A Inhibition
The inhibition of MAO-A by Metralindole initiates a cascade of downstream signaling events. The primary consequence is the elevation of monoamine neurotransmitter levels in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, triggering various intracellular signaling pathways that are thought to contribute to the therapeutic effects of the drug.
Beyond its direct impact on neurotransmitter levels, MAO-A activity is also linked to cellular apoptosis and mitogenic signaling through the generation of reactive oxygen species (ROS) as a byproduct of its enzymatic activity.[9][10] Inhibition of MAO-A may therefore also exert neuroprotective effects by reducing oxidative stress.
Pharmacodynamics
The pharmacodynamic profile of Metralindole is characterized by its selective inhibition of MAO-A. Quantitative data for Metralindole is scarce; therefore, data for its structural and pharmacological analog, pirlindole, is presented below.
Enzyme Inhibition
Studies on pirlindole have demonstrated its potent and selective inhibition of MAO-A over MAO-B.
| Target | Parameter | Value (µM) | Species | Reference |
| MAO-A | IC50 | 0.18 - 0.43 | Rat Brain | [11] |
| IC50 | 0.005 - 0.3 | Rat Brain, Human Placenta | [12] | |
| Ki | 0.249 | Rat Brain | [13] | |
| Ki | 0.0342 | Rat Heart | [13] | |
| MAO-B | Ki | 52.1 | Rat Brain | [13] |
| Ki | 59.9 | Rat Heart | [13] |
Receptor and Transporter Binding Profile
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for Metralindole is not publicly available. The following information is based on studies of its analog, pirlindole.
| Parameter | Value | Species | Notes | Reference |
| Bioavailability | 20-30% | Rat, Dog | Due to extensive first-pass metabolism. | [14] |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 6 h | Rat (oral) | [14] | |
| 0.8 - 2 h | Dog (oral) | [14] | ||
| Elimination Half-life | Two-phase: 7.5 h and 34-70 h | Rat | [14] | |
| Three-phase: 1.3 h, 10.8 h, and 185 h | Dog | [14] | ||
| Metabolism | Extensive hepatic metabolism | Rat, Dog | [14] | |
| Excretion | Primarily as unconjugated products | Rat | [14] | |
| Primarily as conjugated products | Dog | [14] |
Experimental Protocols
The following sections describe the general methodologies used to determine the pharmacological parameters of MAO inhibitors like Metralindole.
MAO-A Inhibition Assay
This assay is designed to determine the inhibitory potency (IC50 or Ki) of a compound against MAO-A.
Protocol Details:
-
Enzyme Preparation: A source of MAO-A, such as recombinant human MAO-A or mitochondrial fractions from tissues (e.g., rat brain, human placenta), is prepared in a suitable buffer.
-
Compound Preparation: Metralindole is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The MAO-A enzyme preparation is pre-incubated with the various concentrations of Metralindole or a vehicle control for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific MAO-A substrate (e.g., radiolabeled serotonin or a fluorogenic substrate like kynuramine).
-
Reaction Termination: After a defined incubation period, the reaction is terminated, often by the addition of an acid or a specific stopping reagent.
-
Product Quantification: The amount of product formed is quantified. For radiolabeled substrates, this is done using liquid scintillation counting. For fluorogenic substrates, a fluorometer is used to measure the fluorescent product.
-
Data Analysis: The percentage of inhibition at each Metralindole concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis of the concentration-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
Radioligand Binding Assay for Monoamine Transporters (SERT/NET)
This assay is used to determine the binding affinity (Ki) of a compound for the serotonin and norepinephrine transporters.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the target transporter (e.g., HEK293 cells stably transfected with human SERT or NET) or tissue homogenates rich in these transporters (e.g., rat brain cortex) are prepared.
-
Radioligand: A specific radioligand that binds to the transporter of interest is used (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).
-
Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the test compound (Metralindole) in a suitable buffer.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
Metralindole is a reversible inhibitor of monoamine oxidase A, a mechanism of action consistent with antidepressant activity. While specific quantitative pharmacological and pharmacokinetic data for Metralindole are limited, the available information on its close analog, pirlindole, suggests that it is a potent and selective RIMA with a secondary activity on monoamine reuptake. The reversible nature of its MAO-A inhibition may offer a favorable safety profile compared to older, irreversible MAOIs. Further research is warranted to fully characterize the pharmacological profile of Metralindole and to elucidate its full therapeutic potential.
References
- 1. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metralindole [medbox.iiab.me]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metralindole - Wikipedia [en.wikipedia.org]
- 5. Pirlindole - Wikipedia [en.wikipedia.org]
- 6. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]
- 8. What is the mechanism of Pirlindole? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. MAO-A-induced mitogenic signaling is mediated by reactive oxygen species, MMP-2, and the sphingolipid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Inhibition of monoamine oxidase A and B in the heart and brain of the rat with amitriptyline, pargyline and pirlindol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
